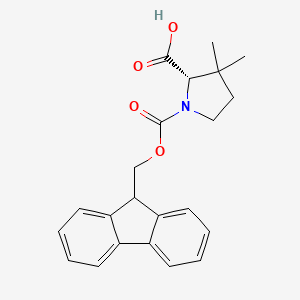

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Overview

Description

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid: is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds .

Mechanism of Action

Target of Action

The primary target of Fmoc-3,3-dmP-OH (S) is the amino group of an amino acid . This compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-3,3-dmP-OH (S): interacts with its target by forming a carbamate linkage with the amino group of an amino acid . This interaction results in the protection of the amino group, preventing it from participating in unwanted reactions during peptide synthesis .

Biochemical Pathways

The action of Fmoc-3,3-dmP-OH (S) affects the biochemical pathway of peptide synthesis . Specifically, it influences the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . By protecting the amino group, Fmoc-3,3-dmP-OH (S) allows for the selective formation of peptide bonds, thereby facilitating the synthesis of peptides of significant size and complexity .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-3,3-dmP-OH (S) are largely determined by its role as a protecting group in peptide synthesisIt’s worth noting that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , which may impact its stability and removal during peptide synthesis.

Result of Action

The result of the action of Fmoc-3,3-dmP-OH (S) is the protection of the amino group of an amino acid, enabling the controlled formation of peptide bonds . This protection is temporary and can be removed under specific conditions, such as treatment with a base like piperidine . The removal of the Fmoc group regenerates the native amino group, allowing it to participate in subsequent peptide bond formations .

Action Environment

The action, efficacy, and stability of Fmoc-3,3-dmP-OH (S) can be influenced by various environmental factors. For instance, the pH of the reaction environment can impact the stability of the Fmoc group and its ability to protect the amino group . Additionally, the choice of solvent can affect the efficiency of both the protection and deprotection reactions . Therefore, careful control of the reaction environment is crucial for the effective use of Fmoc-3,3-dmP-OH (S) in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-3,3-dmP-OH (S) plays a role in the stabilization of peptides towards digestion by proteases . This is achieved through the beta,beta-dimethylation of amino acids . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The cellular effects of Fmoc-3,3-dmP-OH (S) are primarily related to its role in peptide synthesis. The Fmoc group is widely used in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of Fmoc-3,3-dmP-OH (S) involves the protection of amines during synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by a base, usually piperidine . This forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-3,3-dmP-OH (S) in laboratory settings are related to its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity

Metabolic Pathways

The Fmoc group is known to be involved in the chemical synthesis of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The resulting Fmoc-protected amino acid is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions typically result in the removal of the Fmoc group .

Scientific Research Applications

Chemistry: In chemistry, (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of peptides and proteins for research purposes. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the industrial sector, the compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, biotechnology, and diagnostics .

Comparison with Similar Compounds

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-((tert-butoxycarbonyl)amino)methyl)phenylacetic acid

- (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid

Uniqueness: The uniqueness of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid lies in its ability to provide a stable and efficient protection for the amino group during peptide synthesis. The Fmoc group offers several advantages, including ease of removal under mild conditions and compatibility with a wide range of reaction conditions .

Biological Activity

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Dmp, is a chiral compound widely utilized in organic synthesis and medicinal chemistry. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis, and a pyrrolidine ring that contributes to its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Structural Features

The structural characteristics of Fmoc-Dmp significantly influence its biological activity:

| Feature | Description |

|---|---|

| Fmoc Group | Protects the amine group during peptide synthesis. |

| Pyrrolidine Ring | Contributes to the compound's stereochemistry and biological interactions. |

| Chirality | The (2S) configuration enhances selectivity in biological systems. |

Fmoc-Dmp primarily functions as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This property is crucial for synthesizing complex peptides with specific biological functions.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds, including Fmoc-Dmp, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria:

- Inhibition of Mycobacterium tuberculosis : Compounds derived from Fmoc-Dmp have been tested against various strains of M. tuberculosis, showing promising results in inhibiting bacterial growth through interference with key enzymatic pathways involved in fatty acid biosynthesis .

Cytotoxicity and Cancer Research

The cytotoxic effects of Fmoc-Dmp derivatives have been evaluated in various cancer cell lines. Notably:

- Cytotoxic Activity : Studies have demonstrated that certain pyrrolidine derivatives exhibit selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of Fmoc-Dmp derivatives were synthesized and tested against gram-positive bacteria and mycobacterial strains.

- Results indicated that some derivatives displayed submicromolar activity against Staphylococcus aureus and multi-drug resistant S. aureus (MRSA), outperforming conventional antibiotics .

-

Cytotoxicity Assessment :

- In vitro assays were conducted using human cancer cell lines such as HeLa and MCF7.

- Compounds derived from Fmoc-Dmp showed significant cytotoxic effects compared to control groups, indicating potential for therapeutic applications in oncology.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Fmoc-Dmp:

- Protein Interaction Studies : The incorporation of the Fmoc group enhances the compound's ability to interact with proteins, facilitating studies on protein structure and function .

- Peptide Synthesis Applications : The compound is extensively used in synthesizing biologically active peptides, which are crucial for drug development and therapeutic applications.

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFRGDUGKDRBV-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.